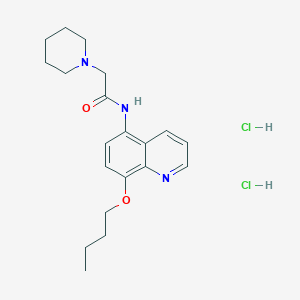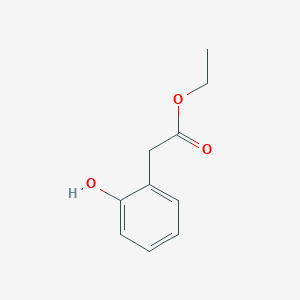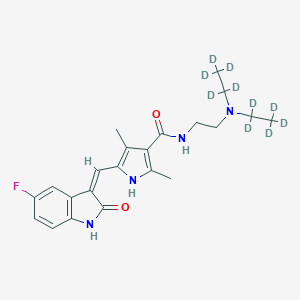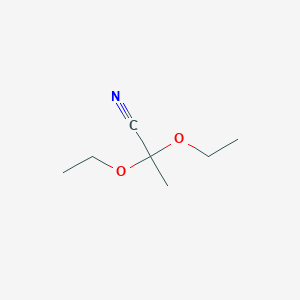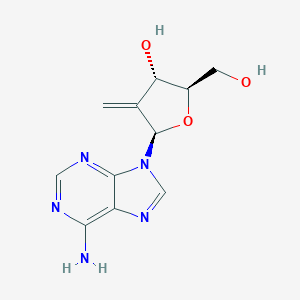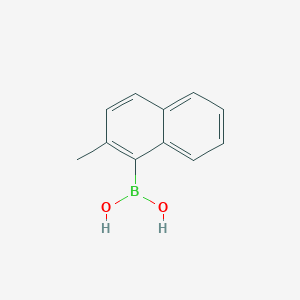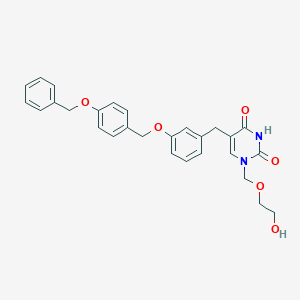
5-(Benzyloxybenzyloxybenzyl)acyclouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxybenzyloxybenzyl)acyclouridine, also known as BnBU-ACU, is a novel nucleoside analogue that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential use in the development of new drugs and therapies.
Mecanismo De Acción
5-(Benzyloxybenzyloxybenzyl)acyclouridine exerts its antiviral and anticancer activity through the inhibition of DNA synthesis. It is incorporated into the DNA of the target cells and causes chain termination, leading to the inhibition of DNA replication and cell growth.
Efectos Bioquímicos Y Fisiológicos
5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to have low toxicity and high selectivity towards target cells. It has been shown to induce apoptosis in cancer cells, while sparing normal cells. In addition, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(Benzyloxybenzyloxybenzyl)acyclouridine is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of new antiviral drugs. In addition, its low toxicity and high selectivity towards target cells make it a promising candidate for cancer therapy. However, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has some limitations for lab experiments, such as its low solubility in aqueous solutions and its relatively high cost compared to other nucleoside analogues.
Direcciones Futuras
There are several potential future directions for the study of 5-(Benzyloxybenzyloxybenzyl)acyclouridine. One possible direction is the development of new derivatives of 5-(Benzyloxybenzyloxybenzyl)acyclouridine with improved antiviral and anticancer activity. Another direction is the study of the mechanism of action of 5-(Benzyloxybenzyloxybenzyl)acyclouridine in more detail, which could lead to the development of new drugs and therapies. Finally, the use of 5-(Benzyloxybenzyloxybenzyl)acyclouridine in combination with other drugs or therapies could also be explored, in order to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
5-(Benzyloxybenzyloxybenzyl)acyclouridine can be synthesized through a multi-step process that involves the coupling of 5-(benzyloxy)uridine with 2,4-dichlorobenzyl alcohol, followed by the removal of the benzyl protecting groups and acylation with benzoyl chloride. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-(Benzyloxybenzyloxybenzyl)acyclouridine has been studied for its potential applications in various scientific research fields, including virology, cancer research, and drug development. In virology, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has shown antiviral activity against herpes simplex virus type 1 and 2, as well as cytomegalovirus. In cancer research, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to inhibit the growth of cancer cells and induce apoptosis. In drug development, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been used as a lead compound for the development of new nucleoside analogues with improved antiviral and anticancer activity.
Propiedades
Número CAS |
105847-66-3 |
|---|---|
Nombre del producto |
5-(Benzyloxybenzyloxybenzyl)acyclouridine |
Fórmula molecular |
C28H28N2O6 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-[[3-[(4-phenylmethoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H28N2O6/c31-13-14-34-20-30-17-24(27(32)29-28(30)33)15-23-7-4-8-26(16-23)36-19-22-9-11-25(12-10-22)35-18-21-5-2-1-3-6-21/h1-12,16-17,31H,13-15,18-20H2,(H,29,32,33) |
Clave InChI |
ICNZCFDJXIBTPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO |
Otros números CAS |
105847-66-3 |
Sinónimos |
5-(3-(4-benzyloxybenzyloxy)benzyl)-1-((2-hydroxyethoxy)methyl)uracil 5-(benzyloxybenzyloxybenzyl)acyclouridine BBBAU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



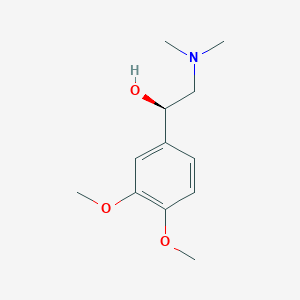
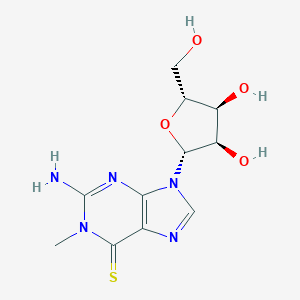
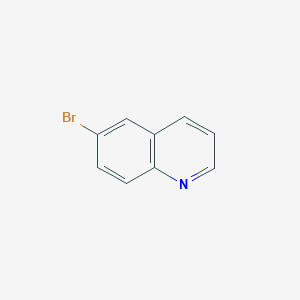
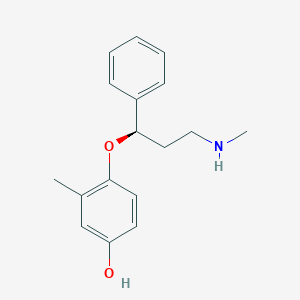

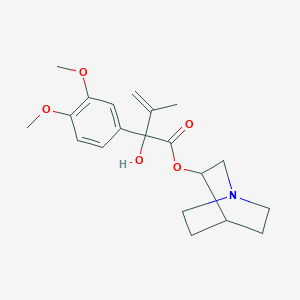
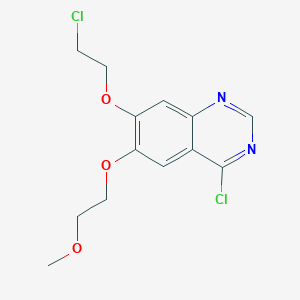
![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)
